molecular formula C18H25NO2 B5655755 (3R*,4S*)-3,4-dimethyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinol

(3R*,4S*)-3,4-dimethyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinol

Cat. No. B5655755
M. Wt: 287.4 g/mol
InChI Key: GQFXPXPPFKBSSL-PBHICJAKSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including diastereoselective syntheses that control the relative stereochemistry at specific carbon atoms. For example, Schmitt et al. (2013) describe diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone, highlighting methods to control the C3-C4 relative stereochemistry via alkoxymethylation and nucleophilic substitution reactions (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, like the one conducted by Khan et al. (2013) on (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, reveals insights into crystal and molecular structures stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of piperidine derivatives can vary significantly based on their substitution patterns. Warren and Knaus (1987) explored reactions of tetrahydropyridines with organic azides to yield sulfonamides, indicating the potential for diverse chemical transformations (Warren & Knaus, 1987).

Physical Properties Analysis

The physical properties of compounds similar to "(3R*,4S*)-3,4-dimethyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinol" are crucial for understanding their behavior in different environments. Studies often focus on crystallography to determine the solid-state conformations and interactions, as seen in the work by Ullah and Stoeckli-Evans (2014), which investigates molecular conformations and hydrogen bonding patterns in crystal structures (Ullah & Stoeckli-Evans, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of piperidine derivatives are influenced by their structural features. Modifications in the piperidine core can lead to significant changes in chemical behavior, as illustrated by Dimmock et al. (1995), who investigated the cytotoxic evaluation of mesna adducts of piperidine hydrochlorides, revealing insights into their reactivity and potential biological activity (Dimmock, Kumar, Chen, Quail, Yang, Allen, & Kao, 1995).

properties

IUPAC Name

[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-13-4-6-15(7-5-13)18(8-9-18)16(20)19-11-10-17(3,21)14(2)12-19/h4-7,14,21H,8-12H2,1-3H3/t14-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFXPXPPFKBSSL-PBHICJAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)C2(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[1-(4-methylphenyl)cyclopropyl]methanone

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